molecular formula C7H12N4O B12930417 2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Katalognummer: B12930417
Molekulargewicht: 168.20 g/mol
InChI-Schlüssel: NTAQMHWTEZLWNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a piperidine ring fused with a triazolone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many pharmaceuticals, and the triazolone ring adds unique chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with hydrazine and carbonyl compounds to form the triazolone ring. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ continuous flow reactions and advanced purification techniques to ensure the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or triazolone rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity and potential biological activity .

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share the piperidine ring structure.

    Triazolone Derivatives: Compounds containing the triazolone ring, such as 1,2,4-triazol-3-one, are structurally similar.

Uniqueness

2-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of the piperidine and triazolone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design and development .

Eigenschaften

Molekularformel

C7H12N4O

Molekulargewicht

168.20 g/mol

IUPAC-Name

2-piperidin-3-yl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C7H12N4O/c12-7-9-5-10-11(7)6-2-1-3-8-4-6/h5-6,8H,1-4H2,(H,9,10,12)

InChI-Schlüssel

NTAQMHWTEZLWNT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)N2C(=O)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.